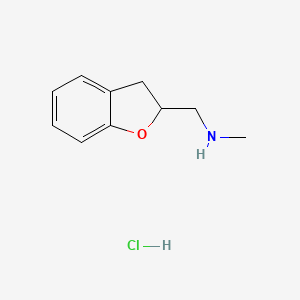

(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride

CAS No.: 19863-69-5

Cat. No.: VC3019867

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19863-69-5 |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H |

| Standard InChI Key | VTAQBQCEKGFJLB-UHFFFAOYSA-N |

| SMILES | CNCC1CC2=CC=CC=C2O1.Cl |

| Canonical SMILES | CNCC1CC2=CC=CC=C2O1.Cl |

Introduction

Chemical Identity and Structure

Basic Identification

(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride is identified through several standardized chemical identifiers that facilitate its recognition across chemical databases and research literature.

| Parameter | Value |

|---|---|

| CAS Number | 19863-69-5 |

| Molecular Formula | C₁₀H₁₃NO - HCl (or C₁₀H₁₄ClNO) |

| Molecular Weight | 199.67 g/mol |

| IUPAC Name | 2,3-dihydro-1-benzofuran-2-yl-N-methylmethanamine hydrochloride |

| InChI | InChI=1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H |

| InChI Key | VTAQBQCEKGFJLB-UHFFFAOYSA-N |

| Catalog Numbers | RCLS129306, 20R0951S |

The compound is also known by several synonyms in scientific literature, including "(2,3-dihydro-1-benzofuran-2-yl)methylamine hydrochloride" and "(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride" .

Structural Characteristics

The structure of (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride comprises several key components:

-

A 2,3-dihydrobenzofuran core structure (benzofuran scaffold)

-

A methyl-substituted amino group attached to the 2-position via a methylene bridge

-

The amine group protonated and paired with a chloride counterion forming the hydrochloride salt

The 2,3-dihydrobenzofuran system consists of a benzene ring fused with a five-membered dihydrofuran ring, creating a bicyclic heterocyclic system . The molecule contains a stereogenic center at the 2-position of the dihydrobenzofuran ring, which can lead to potential stereoisomers, though the commercial form is typically offered as a racemic mixture .

Physical and Chemical Properties

(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride typically appears as a solid compound. As a hydrochloride salt of an amine, it exhibits enhanced water solubility compared to its free base form, making it more suitable for various pharmaceutical and research applications .

| Property | Description |

|---|---|

| Physical Appearance | Solid, typically white to off-white |

| Solubility | Enhanced water solubility (as hydrochloride salt) |

| Stability | Generally stable at room temperature for shipping |

| Storage Recommendation | Store in tightly closed containers, protect from moisture |

The compound's protonated amine gives it cationic properties that may influence its pharmacological profile and interactions with biological targets .

Synthesis and Chemical Transformations

General Synthesis Approaches for 2,3-Dihydrobenzofurans

The 2,3-dihydrobenzofuran skeleton serves as the core structure for many bioactive compounds, and several synthetic methodologies have been developed for its construction. Understanding these general approaches provides insight into how (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride might be synthesized.

Palladium-Catalyzed Oxyarylation

This approach involves an intermolecular C-C coupling reaction. For example, the reaction between phenylpropene and 2-aminophenol, catalyzed by palladium compounds, can generate trans-2,3-disubstituted dihydrobenzofurans with good yields and high stereoselectivity .

(4+1) Cycloaddition Approaches

Another effective method involves the (4+1) cycloaddition of sulfur ylides or ammonium ylides with in situ generated ortho-quinone methides. This method has been demonstrated to produce trans-2,3-dihydrobenzofurans with excellent yields and stereoselectivity :

-

The o-quinone methide precursor reacts with the ylide

-

Formation of betaine intermediate occurs

-

Subsequent ring closure leads to the 2,3-dihydrobenzofuran structure

The typical reaction conditions for this approach include:

-

Base: Cs₂CO₃

-

Solvent: Dichloromethane (DCM)

-

Temperature: Room temperature

-

Reaction time: 20-72 hours

These conditions have been demonstrated to yield trans-2,3-dihydrobenzofurans with excellent stereoselectivity (trans:cis ratio > 95:5) and yields ranging from 39-95% .

Biological Activity and Applications

Relationship to Bioactive Benzofuran Derivatives

The 2,3-dihydrobenzofuran skeleton is found in many bioactive molecules, providing context for understanding the potential applications of (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume